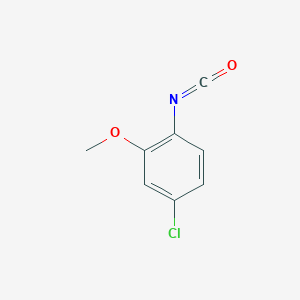

4-Chloro-2-methoxyphenyl isocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-isocyanato-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c1-12-8-4-6(9)2-3-7(8)10-5-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIIPUKRPXLRZAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55440-53-4 | |

| Record name | 4-chloro-1-isocyanato-2-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of Substituted Aryl Isocyanates in Advanced Chemical Research

Substituted aryl isocyanates are a cornerstone in the synthesis of a wide array of complex organic molecules. The presence of various substituents on the aromatic ring allows for the fine-tuning of the isocyanate's reactivity and physical properties, making them valuable building blocks in medicinal chemistry, materials science, and agrochemical development. The interplay of electronic and steric effects from these substituents can influence the electrophilicity of the isocyanate carbon, thereby dictating its reaction kinetics and selectivity with a range of nucleophiles.

The chloro and methoxy (B1213986) groups on the phenyl ring of 4-Chloro-2-methoxyphenyl isocyanate, for instance, exert distinct electronic influences. The chlorine atom at the para-position acts as an electron-withdrawing group through induction, while the methoxy group at the ortho-position is electron-donating through resonance. This particular substitution pattern creates a unique electronic environment that can modulate the reactivity of the isocyanate group, a feature that is actively explored in the design of novel synthetic methodologies.

Significance of Isocyanate Functionality in Organic Transformations

The isocyanate group (–N=C=O) is a highly reactive functional group, primarily due to the electrophilic nature of the central carbon atom. a2bchem.com This reactivity allows isocyanates to readily undergo addition reactions with a wide variety of nucleophiles, including alcohols, amines, and water, to form carbamates (urethanes), ureas, and amines (after decarboxylation of the intermediate carbamic acid), respectively. a2bchem.comacs.org These linkages are fundamental to the production of polyurethanes, polyureas, and other important polymers. a2bchem.comresearchgate.net

In the realm of fine chemical synthesis, the isocyanate functionality serves as a linchpin for the construction of diverse molecular architectures. The reaction of isocyanates with amines to form ureas is a particularly robust and high-yielding transformation. rsc.org For example, research on 2-methoxyphenyl isocyanate has demonstrated its utility as a chemoselective reagent for the protection of amines. rsc.org This is achieved through the formation of a stable urea (B33335) derivative, which can later be cleaved under specific conditions to regenerate the free amine. rsc.org This strategy highlights the isocyanate's role as a versatile tool for functional group manipulation in multi-step syntheses.

Overview of Current Research Trends on 4 Chloro 2 Methoxyphenyl Isocyanate

Phosgenation-Based Synthetic Pathways

The most prevalent method for synthesizing aryl isocyanates, including this compound, involves the use of phosgene (B1210022) or its derivatives. This approach leverages the high reactivity of phosgene with primary amines to form the desired isocyanate group.

Direct Phosgenation of 4-Chloro-2-methoxyaniline (B126167)

The industrial production of aryl isocyanates often employs the direct reaction of an aromatic amine with phosgene. acs.orgnih.gov In this case, 4-chloro-2-methoxyaniline serves as the starting material. sigmaaldrich.comfda.gov The reaction is typically carried out in the gas phase at elevated temperatures, particularly for high-boiling point amines. researchgate.net This direct phosgenation method is suitable for large-scale production. acs.orgnih.gov

The reaction proceeds as follows:

Cl(C₆H₃)(OCH₃)NH₂ + COCl₂ → Cl(C₆H₃)(OCH₃)NCO + 2HCl

This process, while efficient, involves the highly toxic and corrosive gas phosgene, necessitating stringent safety precautions. nih.govdigitellinc.com

Employment of Phosgene Equivalents in Laboratory Synthesis

Due to the hazardous nature of phosgene gas, laboratory-scale syntheses often utilize safer, liquid or solid phosgene equivalents. These reagents generate phosgene in situ, minimizing the risks associated with handling the gas directly.

Diphosgene, a liquid at room temperature, serves as a convenient substitute for phosgene. rsc.org It can be used to convert primary amines into isocyanates. rsc.org The reaction requires approximately 0.5 moles of diphosgene per mole of the amine. rsc.org

Triphosgene (B27547), a stable crystalline solid, is an even safer and more easily handled alternative to phosgene and diphosgene. rsc.orgnih.gov It has been widely adopted in organic synthesis for the preparation of isocyanates from amines. nih.govscientific.net The general procedure involves dissolving the aryl amine, such as 4-chloro-2-methoxyaniline, in a suitable solvent like dichloromethane (B109758), followed by the addition of triphosgene. rsc.orgrsc.org An acid scavenger, such as a tertiary amine (e.g., triethylamine) or sodium bicarbonate, is typically added to neutralize the hydrogen chloride gas formed during the reaction. researchgate.netrsc.orgrsc.org The reaction can be performed under mild conditions and often results in good to excellent yields of the corresponding isocyanate. scientific.netrsc.org

A typical laboratory procedure involves adding a solution of the amine to a solution of triphosgene in a solvent like dichloromethane, followed by the dropwise addition of a base. researchgate.netrsc.org The reaction mixture is then stirred for a period to ensure complete conversion.

| Reagent | Molar Ratio (Amine:Reagent) | Typical Solvent | Base | Reference |

| Triphosgene | ~2.5:1 | Dichloromethane | Triethylamine | researchgate.netscientific.net |

| Triphosgene | 1:0.4 | Dichloromethane | Sodium Bicarbonate | rsc.org |

| Diphosgene | 1:0.5 | - | Soluble tertiary amine | rsc.org |

Mechanistic Considerations of Phosgenation Processes

The reaction of an aniline (B41778) with phosgene or its equivalents proceeds through a series of steps. Initially, the amine acts as a nucleophile, attacking the carbonyl carbon of the phosgene molecule. This is followed by the elimination of a molecule of hydrogen chloride to form a carbamoyl (B1232498) chloride intermediate. Subsequent elimination of another molecule of hydrogen chloride from the carbamoyl chloride yields the final isocyanate product. The presence of a base is crucial to facilitate the elimination steps by neutralizing the generated HCl.

Alternative Isocyanate Synthesis Routes Applicable to Aryl Systems

While phosgenation remains a dominant method, concerns over the toxicity of phosgene have driven the development of alternative, "phosgene-free" synthetic routes for aryl isocyanates. acs.orgnih.gov These methods often involve the thermal decomposition of carbamates, which can be synthesized from various starting materials. acs.orgresearchgate.net

Some of these alternative routes include:

Reductive Carbonylation of Nitroarenes: This method involves the direct reaction of nitro compounds with carbon monoxide to produce isocyanates. acs.orgdigitellinc.com

Oxidative Carbonylation of Amines: In this process, amines react with carbon monoxide and an oxidizing agent to form carbamates, which can then be thermally decomposed to isocyanates. acs.org

The Dimethyl Carbonate (DMC) Method: Aryl amines can react with dimethyl carbonate to form carbamates, which are then converted to isocyanates. acs.orgnih.gov

The Urea (B33335) Method: This route utilizes urea as a starting material, which reacts with amines and alcohols to produce carbamates that subsequently yield isocyanates upon heating. acs.org

From Carbamates: N-substituted carbamates can be thermally cleaved to produce the corresponding isocyanates. researchgate.net

From Organic Halides and Metal Cyanates: Aryl isocyanates can be synthesized by reacting an organic halide with a metal cyanate (B1221674) in the presence of a nickel catalyst. google.com

These non-phosgene methods offer a safer and more environmentally friendly approach to isocyanate synthesis, avoiding the use of highly toxic reagents. acs.orgnih.gov

Curtius Rearrangement Derivatives

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates. nih.govnumberanalytics.com The reaction proceeds through the thermal decomposition of an acyl azide (B81097), which rearranges to form the isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, the process commences with the corresponding carboxylic acid, 4-Chloro-2-methoxybenzoic acid. The key steps are:

Activation of the Carboxylic Acid : The carboxylic acid is first converted into a more reactive derivative, typically an acyl chloride or a mixed anhydride. This is often achieved by reacting 4-Chloro-2-methoxybenzoic acid with an agent like thionyl chloride or oxalyl chloride.

Formation of the Acyl Azide : The activated carboxylic acid derivative is then reacted with an azide source, such as sodium azide, to form 4-Chloro-2-methoxybenzoyl azide. This step must be handled with care as acyl azides can be explosive.

Rearrangement to the Isocyanate : The acyl azide is then carefully heated in an inert solvent. The heat induces the rearrangement, where the bond between the carbonyl carbon and the aromatic ring migrates to the nitrogen atom, simultaneously expelling a molecule of dinitrogen gas. This concerted process yields the desired this compound. wikipedia.org

Modern variations of the Curtius rearrangement often employ a one-pot procedure using reagents like diphenylphosphoryl azide (DPPA), which facilitates the direct conversion of the carboxylic acid to the isocyanate without isolating the potentially hazardous acyl azide intermediate. nih.gov

Hofmann Rearrangement Analogs

The Hofmann rearrangement provides an alternative route to isocyanates, starting from a primary amide. chemistrysteps.compatsnap.com This reaction involves the treatment of a primary amide with bromine in a basic solution to yield a primary amine with one fewer carbon atom. youtube.com Crucially, the reaction proceeds through an isocyanate intermediate which can be isolated if the reaction is conducted under anhydrous conditions. chemistrysteps.comgoogle.com

The synthesis of this compound via the Hofmann rearrangement would begin with 4-Chloro-2-methoxybenzamide. The general mechanism involves:

N-Bromination : The primary amide is first deprotonated by the base (e.g., sodium hydroxide), and the resulting anion reacts with bromine to form an N-bromoamide intermediate.

Second Deprotonation : A second proton is removed from the nitrogen by the base, forming an unstable bromoamide anion.

Rearrangement : This anion undergoes rearrangement, where the aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion. This step forms the this compound intermediate.

Isolation : In the absence of water, the isocyanate can be isolated from the reaction mixture. If water is present, it will react with the isocyanate to form a carbamic acid, which then decarboxylates to the corresponding primary amine (2-methoxy-4-chloroaniline). chemistrysteps.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving a high yield and purity of this compound requires careful optimization of several reaction parameters. Key factors include temperature, solvent, catalyst, and reactant stoichiometry.

For the Curtius rearrangement , temperature control is paramount. The decomposition of the acyl azide must be conducted at a temperature sufficient to induce rearrangement but low enough to prevent unwanted side reactions or runaway decomposition. The choice of solvent is also critical; inert, high-boiling solvents like toluene (B28343) or dioxane are often preferred to facilitate the reaction at the required temperature.

For the Hofmann rearrangement , the choice and concentration of the base can significantly impact the reaction's efficiency. The reaction is typically sensitive to stoichiometry, and controlling the amounts of bromine and base is essential for maximizing the yield of the isocyanate intermediate and preventing the formation of byproducts.

The following table illustrates how varying reaction conditions can influence the yield of an isocyanate in a hypothetical synthesis.

| Parameter | Condition A | Condition B | Condition C | Outcome |

| Reaction | Curtius | Curtius | Curtius | Higher temperature and optimized solvent lead to improved yield. |

| Temperature | 70 °C | 90 °C | 90 °C | |

| Solvent | Tetrahydrofuran (B95107) | Tetrahydrofuran | Toluene | |

| Hypothetical Yield | 65% | 75% | 88% | |

| Reaction | Hofmann | Hofmann | Hofmann | The nature of the base and solvent is crucial for selectivity. |

| Base | NaOH (aq) | NaOMe (anhydrous) | t-BuOK (anhydrous) | |

| Solvent | Water/Methanol | Methanol | Tetrahydrofuran | |

| Hypothetical Yield | 0% (Amine product) | 70% | 85% |

This table is for illustrative purposes and represents general principles of reaction optimization.

By systematically adjusting these parameters through methods like Design of Experiments (DoE), chemists can identify the optimal conditions that favor the formation of this compound while minimizing the generation of impurities. acs.org

Advanced Isolation and Purification Techniques for Research-Grade Purity

Given the reactivity of the isocyanate functional group, especially towards nucleophiles like water, its isolation and purification demand specific techniques to ensure high purity. organic-chemistry.org

Distillation : For thermally stable isocyanates, vacuum distillation is a common and effective purification method. By reducing the pressure, the boiling point of the compound is lowered, which allows for distillation at temperatures that will not induce decomposition or unwanted side reactions. A procedure for a similar compound, 4-chloro-2-fluorophenyl isocyanate, involves separating the solvent by distillation to yield the final product. prepchem.com

Chromatography : While challenging due to the reactivity of the isocyanate, flash column chromatography can be used for purification. This requires the use of an inert stationary phase, such as silica (B1680970) gel that has been thoroughly dried, and anhydrous non-protic solvents as the eluent. All glassware and solvents must be scrupulously dried to prevent hydrolysis of the isocyanate on the column.

Crystallization : If the isocyanate is a solid at room temperature, recrystallization from a suitable anhydrous, non-protic solvent can be an excellent method for achieving high purity. This involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the pure isocyanate will crystallize out, leaving impurities behind in the solution.

Throughout all purification steps, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent degradation of the product through contact with atmospheric moisture. The final, purified this compound should be stored under these same inert, anhydrous conditions.

Nucleophilic Addition Reactions at the Isocyanate Group

The core reactivity of this compound is defined by nucleophilic addition to the cumulative double bond system of the isocyanate moiety. This reaction is the foundation for the synthesis of a diverse range of derivatives, most notably ureas and carbamates.

Formation of Urea Derivatives

The reaction between an isocyanate and an amine or ammonia (B1221849) yields a urea derivative. This transformation is highly efficient and is a cornerstone of isocyanate chemistry. rsc.org The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate, followed by proton transfer to form the stable urea linkage. wikipedia.org

Reactivity with Primary and Secondary Amines

This compound readily reacts with both primary and secondary amines to form N,N'-disubstituted and N,N',N'-trisubstituted ureas, respectively. The reactions are typically rapid and can be carried out in a variety of inert solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) at room temperature. acs.org

The reaction with primary amines, such as aniline or benzylamine, results in the formation of a disubstituted urea. Secondary amines, for instance morpholine (B109124) or piperidine, react in a similar fashion to produce trisubstituted ureas. The general reactivity trend sees aliphatic amines reacting more rapidly than aromatic amines due to their higher basicity and the greater nucleophilicity of the nitrogen atom, provided there is no significant steric hindrance.

Table 1: Illustrative Reactions of this compound with Various Amines This table presents representative reactions for the formation of urea derivatives. The specific yields and conditions are illustrative and based on the general reactivity of aryl isocyanates.

| Amine Reactant | Product Name | Amine Type | Expected Reactivity |

|---|---|---|---|

| Aniline | 1-(4-Chloro-2-methoxyphenyl)-3-phenylurea | Primary (Aromatic) | Moderate |

| Benzylamine | 1-(4-Chloro-2-methoxyphenyl)-3-benzylurea | Primary (Aliphatic) | High |

| Morpholine | 4-(4-Chloro-2-methoxyphenylcarbamoyl)morpholine | Secondary (Cyclic) | High |

| Di-n-butylamine | 1-(4-Chloro-2-methoxyphenyl)-3,3-di-n-butylurea | Secondary (Aliphatic) | High |

Influence of Steric and Electronic Factors on Urea Formation

The formation of ureas from this compound is significantly influenced by both steric and electronic factors originating from the substituents on the phenyl ring and the structure of the reacting amine.

Steric Effects: The methoxy group at the ortho-position to the isocyanate functionality introduces significant steric hindrance. This bulkiness can impede the approach of the nucleophilic amine, particularly if the amine itself is sterically demanding (e.g., a secondary amine with large alkyl groups or an ortho-substituted aniline). This steric clash can lead to a decrease in the reaction rate compared to a less hindered isocyanate like 4-chlorophenyl isocyanate.

Formation of Carbamate (B1207046) Derivatives

The reaction of isocyanates with alcohols or phenols leads to the formation of carbamates, also known as urethanes. This reaction is of immense industrial importance, forming the basis of polyurethane chemistry. The mechanism is analogous to urea formation, involving the nucleophilic attack of the oxygen atom of the hydroxyl group on the isocyanate carbon.

Reactivity with Alcohols and Phenols

This compound reacts with a range of alcohols and phenols to yield the corresponding N-(4-chloro-2-methoxyphenyl)carbamates. These reactions are generally slower than those with amines and often require elevated temperatures or the use of catalysts to proceed at a practical rate. nih.gov Common catalysts include tertiary amines (e.g., triethylamine, DABCO) and organometallic compounds, such as tin salts. rsc.org

Primary alcohols are typically more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols, largely due to increasing steric hindrance around the hydroxyl group. Phenols, being less nucleophilic than aliphatic alcohols, generally react more slowly. The acidity of the phenol (B47542) plays a role, with more acidic phenols (those with electron-withdrawing substituents) being more reactive in the presence of a base, which can generate the more nucleophilic phenoxide ion. nih.gov

Table 2: Illustrative Reactions of this compound with Alcohols and Phenols This table presents representative reactions for the formation of carbamate derivatives. The specific yields and conditions are illustrative and based on the general reactivity of aryl isocyanates, often requiring catalysis.

| Alcohol/Phenol Reactant | Product Name | Reactant Type | Expected Reactivity (uncatalyzed) |

|---|---|---|---|

| Methanol | Methyl (4-chloro-2-methoxyphenyl)carbamate | Primary Alcohol | Moderate |

| Isopropanol | Isopropyl (4-chloro-2-methoxyphenyl)carbamate | Secondary Alcohol | Low |

| Phenol | Phenyl (4-chloro-2-methoxyphenyl)carbamate | Phenol | Low |

| 4-Nitrophenol | 4-Nitrophenyl (4-chloro-2-methoxyphenyl)carbamate | Substituted Phenol (acidic) | Very Low (base catalysis recommended) |

Kinetic and Thermodynamic Aspects of Carbamate Synthesis

The synthesis of carbamates from isocyanates is a thermodynamically favorable process, with the reaction being exothermic. However, the kinetic barrier to reaction can be significant, necessitating the use of catalysts.

Kinetic Aspects: The rate of carbamate formation is dependent on the structure of both the isocyanate and the alcohol/phenol, the solvent, and the catalyst used. For uncatalyzed reactions, the rate is often first order with respect to both the isocyanate and the alcohol. rsc.org The activation energy for the reaction of aryl isocyanates with alcohols can be substantial, but is lowered significantly by catalysts. pensoft.net Tertiary amine catalysts are thought to function by forming a complex with the alcohol via hydrogen bonding, increasing its nucleophilicity. Organotin catalysts are generally more effective and are believed to operate by forming a complex with both the isocyanate and the alcohol, orienting them for reaction.

Thermodynamic Aspects: The formation of the carbamate bond is an equilibrium process. While the equilibrium typically lies far to the side of the product at moderate temperatures, the reverse reaction, the thermal decomposition of carbamates back to the isocyanate and alcohol, can occur at elevated temperatures. This reversibility is a key consideration in the synthesis and application of polyurethane materials. The stability of the resulting carbamate is influenced by the substituents; electron-withdrawing groups on the phenyl ring of the isocyanate can make the carbamate more susceptible to thermal cleavage.

Formation of Thiourea (B124793) and Thiocarbamate Derivatives with Thiols

The reaction of isocyanates with nucleophiles is a cornerstone of their chemistry. While reactions with amines to form ureas are common, their interactions with sulfur-based nucleophiles like thiols also provide routes to important derivatives.

The reaction of an isocyanate with a primary or secondary amine is a well-established method for the synthesis of substituted thioureas. mdpi.comresearchgate.netorganic-chemistry.org However, the direct reaction of this compound with a thiol (R-SH) does not yield a thiourea. Instead, it results in the formation of a thiocarbamate. The lone pair of electrons on the sulfur atom of the thiol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group. This is followed by proton transfer from the sulfur to the nitrogen atom, yielding the S-aryl thiocarbamate product.

The general reaction is as follows: Ar-N=C=O + R-SH → Ar-NH-C(=O)-S-R

This process can often be performed under solvent-free and catalyst-free conditions, highlighting the inherent reactivity of the isocyanate group towards thiols. researchgate.net The resulting S-alkyl (or S-aryl) thiocarbamates are a versatile class of compounds. researchgate.net

To synthesize a thiourea derivative from this compound, a two-step process would be necessary. First, the isocyanate would need to be converted to its corresponding isothiocyanate (Ar-N=C=S). This can be achieved through various synthetic methods. Subsequently, the resulting 4-Chloro-2-methoxyphenyl isothiocyanate would readily react with a primary or secondary amine to yield the desired N,N'-disubstituted thiourea. mdpi.comnih.gov The reaction proceeds via nucleophilic attack of the amine on the central carbon of the isothiocyanate group. researchgate.net

| Reactant | Reagent | Product Class | General Structure |

| This compound | Thiol (R-SH) | Thiocarbamate | Ar-NH-C(=O)-S-R |

| 4-Chloro-2-methoxyphenyl isothiocyanate | Amine (RNH₂) | Thiourea | Ar-NH-C(=S)-NH-R |

Cycloaddition Chemistry of this compound

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. Isocyanates, including this compound, can participate in various cycloaddition pathways, acting as a 2π electron component.

In [2+2] cycloaddition reactions, the C=N double bond of the isocyanate group reacts with another 2π electron system to form a four-membered ring.

With Alkenes: The reaction of an isocyanate with an alkene leads to the formation of a β-lactam (2-azetidinone). This reaction is particularly effective with electron-rich alkenes. For highly reactive isocyanates like chlorosulfonyl isocyanate, this cycloaddition can proceed via a stepwise mechanism involving a 1,4-diradical intermediate, especially with electron-rich alkenes. researchtrends.net The versatility of this reaction stems from the fact that the resulting N-substituted β-lactams are important structural motifs in medicinal chemistry. researchtrends.net

With Imines: The reaction with an imine (C=N) yields a 1,3-diazetidin-2-one ring system. The isocyanate acts as the electrophilic component, reacting with the nucleophilic nitrogen of the imine.

In [4+2] cycloaddition reactions, also known as Diels-Alder reactions, the isocyanate typically acts as the dienophile, reacting with a 4π electron system (a conjugated diene).

With Dienes: The C=N bond of the isocyanate can react with a conjugated diene to form a six-membered heterocyclic ring. This provides a direct route to functionalized tetrahydropyridine (B1245486) derivatives.

With Heterodienes: this compound can also react with heterodienes, where one or more carbon atoms of the diene system are replaced by heteroatoms. For instance, its reaction with α,β-unsaturated imines (azadienes) can lead to the formation of triazinone derivatives. Such reactions are valuable for creating complex heterocyclic scaffolds. rsc.org The inverse-electron-demand Diels-Alder reaction is also a possibility, where an electron-rich isocyanate could react with an electron-poor diene. Multicomponent reactions that merge [4+2] cycloadditions with other transformations have been developed to create molecular diversity. nih.gov

| Cycloaddition Type | Reaction Partner | Resulting Ring System |

| [2+2] | Alkene | β-Lactam (2-Azetidinone) |

| [2+2] | Imine | 1,3-Diazetidin-2-one |

| [4+2] | Diene | Tetrahydropyridinone |

| [4+2] | Heterodiene | Various Six-membered Heterocycles |

The outcome of the cycloaddition reactions involving this compound is governed by both electronic and steric factors, which determine the regioselectivity and stereoselectivity of the products.

Regioselectivity: This refers to the orientation of the reactants in the cycloadduct. In the reaction of an unsymmetrical isocyanate with an unsymmetrical alkene or diene, two regioisomers are possible. The regiochemical outcome is often dictated by the electronic properties of the substituents on both reacting partners. The chlorine atom (electron-withdrawing) and the methoxy group (electron-donating) on the phenyl ring of this compound create a specific electronic distribution that influences the alignment of the frontier molecular orbitals (HOMO and LUMO) during the cycloaddition, thereby favoring one regioisomer over the other. mdpi.comrsc.org

Stereoselectivity: This pertains to the three-dimensional arrangement of the atoms in the product. For instance, in a [4+2] cycloaddition, the dienophile can approach the diene from two different faces, leading to endo or exo products. The stereochemical course is influenced by secondary orbital interactions and steric hindrance between the substituents on the diene and the dienophile. The bulky nature of the substituted phenyl ring of the isocyanate can play a significant role in directing the stereochemical outcome of the cycloaddition. mdpi.comresearchgate.net

Oligomerization and Polymerization Behavior

Under certain conditions, isocyanates can react with themselves to form oligomers or polymers. The most common oligomerization is cyclotrimerization.

In the presence of suitable catalysts, three molecules of this compound can undergo cyclotrimerization to form a highly stable, six-membered heterocyclic ring known as an isocyanurate. rsc.org The resulting product would be 1,3,5-tris(4-chloro-2-methoxyphenyl)-1,3,5-triazinane-2,4,6-trione.

This reaction is typically highly exothermic. rsc.org A variety of catalysts can promote this transformation, including certain metal complexes and N-heterocyclic carbenes. rsc.orgsigmaaldrich.comsigmaaldrich.com The stability of the isocyanurate ring is significant, making this a thermodynamically favorable process. rsc.org The substituents on the isocyanate can affect the rate and efficiency of the cyclotrimerization.

Spectroscopic and Structural Elucidation of 4 Chloro 2 Methoxyphenyl Isocyanate

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule. By measuring the absorption or scattering of infrared radiation, the distinct vibrational modes of the chemical bonds within the molecule can be determined, each corresponding to a specific frequency.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule as a function of frequency. The resulting spectrum is a plot of infrared intensity versus wavenumber, where peaks correspond to the energy absorbed to excite molecular vibrations.

The most prominent and characteristic feature in the infrared spectrum of an isocyanate is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (–N=C=O) group. For aromatic isocyanates, this band typically appears in the region of 2280–2240 cm⁻¹. In the case of 4-Chloro-2-methoxyphenyl isocyanate, this intense absorption is the most readily identifiable peak, confirming the presence of the isocyanate functionality. The exact position of this band is sensitive to the electronic effects of the substituents on the aromatic ring. The electron-withdrawing chlorine atom and the electron-donating methoxy (B1213986) group influence the electron density distribution within the molecule, which in turn affects the bond strength and vibrational frequency of the N=C=O group.

The FTIR spectrum of this compound also displays a series of bands associated with the vibrations of the benzene (B151609) ring. The C-H stretching vibrations of the aromatic ring are typically observed in the 3100–3000 cm⁻¹ region. The C=C stretching vibrations within the aromatic ring give rise to a set of characteristic bands in the 1600–1450 cm⁻¹ range. The substitution pattern on the benzene ring influences the number and position of these bands.

The presence of the chloro and methoxy substituents introduces additional vibrational modes. The C-Cl stretching vibration is generally observed in the low-frequency region of the spectrum. For instance, in related chloro-substituted phenyl isocyanates, the C-Cl stretching vibration has been assigned in the range of 760-505 cm⁻¹. The C-O-C stretching vibrations of the methoxy group are expected to appear as distinct bands in the fingerprint region. Typically, the asymmetric C-O-C stretching is found around 1250 cm⁻¹, while the symmetric stretch appears near 1040 cm⁻¹. These substituent-induced vibrations provide further confirmation of the compound's structure.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N=C=O Asymmetric Stretch | 2280 - 2240 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O-C Asymmetric Stretch | ~1250 |

| C-O-C Symmetric Stretch | ~1040 |

| C-Cl Stretch | 760 - 505 |

Table 1: Expected FTIR Vibrational Frequencies for this compound.

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. It measures the inelastic scattering of monochromatic light, usually from a laser source. While FTIR is based on the change in dipole moment during a vibration, Raman activity depends on the change in polarizability.

Raman spectroscopy often provides stronger signals for non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum. For this compound, the symmetric stretching vibration of the isocyanate group, which is typically weak in the infrared spectrum, can be more readily observed in the Raman spectrum. Similarly, the symmetric "breathing" mode of the benzene ring, where all the carbon atoms move in and out in phase, gives a strong and characteristic Raman line. The analysis of both FTIR and Raman spectra thus provides a more complete picture of the vibrational modes of the molecule.

Normal Coordinate Analysis and Potential Energy Distribution (PED) Calculations for Vibrational Assignments

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of a molecule's functional groups and skeletal framework. However, the assignment of observed vibrational bands to specific atomic motions, especially in complex molecules, can be challenging due to the coupling of various vibrational modes. To achieve a more precise and reliable assignment of the vibrational spectra of this compound, a normal coordinate analysis (NCA) is employed.

NCA is a computational method that models the vibrational motions of a molecule based on its geometry and force field. The potential energy distribution (PED) is then calculated to quantify the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. This allows for a detailed understanding of the nature of the vibrational bands.

For this compound, the vibrational spectrum is characterized by several key regions. The most prominent feature is the strong absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group, which is typically observed in the range of 2280–2240 cm⁻¹. spectroscopyonline.com The position of this band is sensitive to the electronic effects of the substituents on the phenyl ring. The methoxy (-OCH₃) and chloro (-Cl) groups influence the electron density distribution within the molecule, which in turn affects the force constant of the N=C=O bond.

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring typically give rise to a series of bands in the 1600–1400 cm⁻¹ region. The C-O stretching of the methoxy group and the C-Cl stretching vibrations are found at lower wavenumbers. ubc.canih.gov

A detailed assignment of the vibrational modes of this compound, aided by PED calculations, allows for a comprehensive understanding of its molecular structure and bonding.

Table 1: Predicted Vibrational Frequencies and Assignments for this compound

| Predicted Frequency (cm⁻¹) | Assignment (Contribution from PED) |

| ~3100-3000 | Aromatic C-H stretching |

| ~2270 | Asymmetric N=C=O stretching |

| ~1600 | Aromatic C=C stretching |

| ~1500 | Aromatic C=C stretching |

| ~1450 | CH₃ asymmetric bending |

| ~1250 | Aryl-O stretching |

| ~1050 | In-plane aromatic C-H bending |

| ~800 | Out-of-plane aromatic C-H bending |

| ~700 | C-Cl stretching |

Note: This table represents predicted values based on the analysis of analogous compounds and general spectroscopic principles. spectroscopyonline.comubc.canih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy group protons. The aromatic region will show a complex splitting pattern due to the spin-spin coupling between the non-equivalent protons on the substituted benzene ring.

The proton attached to the carbon adjacent to the isocyanate group (H-6) is expected to be the most downfield-shifted aromatic proton due to the deshielding effect of the isocyanate. The proton ortho to the chlorine atom (H-5) will also be shifted downfield. The proton between the methoxy and isocyanate groups (H-3) will likely be the most upfield-shifted aromatic proton. The methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 6.9 - 7.1 | d |

| H-5 | 7.1 - 7.3 | dd |

| H-6 | 7.3 - 7.5 | d |

| -OCH₃ | 3.8 - 4.0 | s |

Note: This table represents predicted values based on the analysis of analogous compounds and general principles of NMR spectroscopy. ubc.cachemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon of the isocyanate group (-N=C=O) is highly deshielded and is expected to appear significantly downfield, typically in the range of 120-140 ppm.

The aromatic carbons will resonate in the region of 110-160 ppm. The carbon attached to the electron-withdrawing chlorine atom (C-4) and the oxygen atom of the methoxy group (C-2) will be significantly deshielded. The carbon of the methoxy group (-OCH₃) will appear as a distinct signal in the upfield region, typically around 55-60 ppm. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (-NCO) | 125 - 135 |

| C-2 (-OCH₃) | 150 - 160 |

| C-3 | 110 - 120 |

| C-4 (-Cl) | 125 - 135 |

| C-5 | 120 - 130 |

| C-6 | 115 - 125 |

| -N=C =O | 120 - 140 |

| -OC H₃ | 55 - 60 |

Note: This table represents predicted values based on the analysis of analogous compounds and general principles of NMR spectroscopy. libretexts.orgoregonstate.eduacs.org

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To further confirm the structural assignments, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY would show correlations between the adjacent aromatic protons, helping to definitively assign their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. researchgate.net This technique would unequivocally link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

Electronic Absorption Spectroscopy (UV-Vis)

Analysis of Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the transitions of electrons from lower to higher energy orbitals upon absorption of ultraviolet or visible light. The spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic ring.

The benzene ring itself exhibits characteristic absorption bands, and the presence of substituents alters the position and intensity of these bands. The methoxy group (-OCH₃) is an auxochrome, a group that, when attached to a chromophore (the benzene ring), modifies the wavelength and intensity of the absorption maximum. As an electron-donating group, the methoxy group typically causes a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the absorption bands.

Table 4: Predicted UV-Vis Absorption Maxima and Electronic Transitions for this compound

| Predicted λmax (nm) | Electronic Transition |

| ~220-240 | π → π |

| ~270-290 | π → π |

Note: This table represents predicted values based on the analysis of analogous aromatic compounds and general principles of UV-Vis spectroscopy. materialsciencejournal.orgresearchgate.net

Correlation with Molecular Orbital Energies

The reactivity and electronic properties of this compound are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Theoretical studies, typically employing Density Functional Theory (DFT) at levels such as B3LYP/6-311G(d,p), are used to model the electronic structure of such molecules. materialsciencejournal.org The HOMO is the orbital most likely to donate an electron in a chemical reaction, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital that accepts an electron, defining its electrophilic character. thaiscience.info

For this compound, the HOMO is expected to be localized primarily on the methoxy-substituted phenyl ring, as the methoxy group is an electron-donating group that increases the energy of the HOMO. The electron-withdrawing chlorine atom and the isocyanate group would contribute to lowering the energy of the LUMO, making it the site for nucleophilic attack. The energy gap (ΔE = ELUMO – EHOMO) dictates the molecule's reactivity; a smaller gap suggests higher reactivity. youtube.com Various global reactivity descriptors can be calculated from these orbital energies to quantify the chemical behavior. nih.gov

Table 1: Theoretical Reactivity Descriptors Based on FMO Energies

| Parameter | Formula | Description |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron configuration. |

| Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity to accept electrons. |

Mass Spectrometry for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and elucidating the structure of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The molecular formula of this compound is C₈H₆ClNO₂, corresponding to a monoisotopic mass of approximately 183.01 g/mol . The presence of a chlorine atom would be evident from the characteristic M+2 isotopic peak with an intensity about one-third that of the molecular ion peak, corresponding to the ³⁷Cl isotope.

The fragmentation pattern provides a structural fingerprint of the molecule. The fragmentation of phenyl isocyanates and related aromatic compounds typically proceeds through predictable pathways. libretexts.orgmassbank.eusphinxsai.com For this compound, the primary fragmentation steps are expected to involve the loss of the isocyanate group, the methoxy group, and the chlorine atom.

Proposed Fragmentation Pathway:

Molecular Ion (M⁺˙): The intact molecule with one electron removed, showing a peak at m/z ≈ 183.

Loss of NCO: Cleavage of the C-N bond results in the loss of an isocyanate radical (•NCO), yielding a chloromethoxy-phenyl cation at m/z ≈ 141.

Loss of CH₃: The molecular ion can lose a methyl radical (•CH₃) from the methoxy group to form a fragment at m/z ≈ 168.

Loss of CO: Subsequent loss of carbon monoxide (CO) from the [M-CH₃]⁺ fragment could occur, leading to a peak at m/z ≈ 140.

Loss of Cl: Fragmentation can also involve the loss of a chlorine radical (•Cl) from the molecular ion or other fragments, leading to ions at m/z ≈ 148 (from M⁺˙).

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge) | Proposed Fragment Ion | Formula of Fragment |

| 183/185 | [M]⁺˙ (Molecular Ion) | [C₈H₆ClNO₂]⁺˙ |

| 155/157 | [M - CO]⁺˙ | [C₇H₆ClNO]⁺˙ |

| 148 | [M - Cl]⁺ | [C₈H₆NO₂]⁺ |

| 141/143 | [M - NCO]⁺ | [C₇H₆ClO]⁺ |

| 113 | [C₆H₄O]⁺ | [C₆H₄O]⁺ |

X-ray Crystallography of Derivatives for Solid-State Structural Insights

While obtaining single crystals of the liquid this compound itself is challenging, its solid-state structural properties can be thoroughly investigated through the synthesis and X-ray diffraction analysis of its crystalline derivatives, such as ureas and thioureas. These derivatives are readily formed by the reaction of the isocyanate with primary or secondary amines. The resulting crystal structures provide definitive information on molecular conformation, packing, and the non-covalent interactions that dictate the supramolecular architecture. nih.gov

Analysis of a urea (B33335) or thiourea (B124793) derivative of this compound would reveal key conformational features. The core urea or thiourea moiety is typically planar or near-planar. The 4-chloro-2-methoxyphenyl ring would be twisted relative to this plane, defined by a specific dihedral angle. The substituent on the other nitrogen atom would also adopt a sterically favorable conformation.

Table 3: Representative Crystallographic Data for a Hypothetical Urea Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.4 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1305 |

| Z (Molecules/Unit Cell) | 4 |

The stability of the crystal structure of these derivatives is dominated by a network of non-covalent interactions.

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking. These interactions occur when rings are arranged in a parallel or parallel-displaced fashion, with centroid-to-centroid distances typically in the range of 3.3–3.8 Å. This type of interaction helps to organize the molecules into columns or layers.

Other Interactions: Halogen bonding (involving the chlorine atom) and van der Waals forces are also crucial in ensuring efficient packing and stabilizing the crystal lattice.

Table 4: Common Non-Covalent Interactions in Urea/Thiourea Derivatives

| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Description |

| Hydrogen Bond | N-H···O | 2.8 - 3.2 | Strong interaction forming dimers or chains. |

| Hydrogen Bond | N-H···S | 3.2 - 3.6 | Key interaction in thiourea derivatives. |

| Hydrogen Bond | C-H···O | 3.0 - 3.5 | Weaker interaction contributing to network stability. |

| π-π Stacking | Phenyl Ring ↔ Phenyl Ring | 3.3 - 3.8 | Stabilizes packing through aromatic interactions. |

Theoretical and Computational Investigations of 4 Chloro 2 Methoxyphenyl Isocyanate

Reaction Mechanism Elucidation through Computational Modeling

While 4-Chloro-2-methoxyphenyl isocyanate is used in various chemical reactions, particularly in the synthesis of ureas and other derivatives for combinatorial chemistry and drug discovery, there are no available computational studies that model the mechanisms of these reactions. acs.orggoogle.comgoogle.com Research into its reactivity appears to be based on experimental outcomes rather than theoretical modeling of reaction pathways, transition states, or activation energies.

Identification of Transition States and Intermediate Structures

In the computational investigation of a chemical reaction, the identification of transition states and intermediate structures is paramount to elucidating the reaction mechanism. A transition state represents the highest energy point along the reaction coordinate, an unstable configuration that molecules pass through as they transform from reactants to products. Intermediates, on the other hand, are metastable species that reside in local energy minima along the reaction pathway.

For a molecule like this compound, which features a highly reactive isocyanate group (-N=C=O), theoretical chemists would typically investigate reactions such as nucleophilic attack at the central carbon of the isocyanate, cycloaddition reactions, or dimerization. Using quantum chemical methods like Density Functional Theory (DFT), researchers can model the potential energy surface of these reactions.

The process involves:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any proposed intermediates and transition states are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to characterize the nature of the optimized structures. A stable molecule (reactant, product, or intermediate) will have all real (positive) vibrational frequencies. A transition state is uniquely identified by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For instance, in the dimerization of an isocyanate, a concerted [2+2] cycloaddition mechanism might be proposed, proceeding through a four-membered ring transition state. Alternatively, a stepwise mechanism involving a diradical or zwitterionic intermediate could be operative. Computational studies on similar isocyanates, such as methylene (B1212753) diphenyl diisocyanate (MDI), have been conducted to understand such reaction pathways. uni-miskolc.hu

Calculation of Activation Barriers and Reaction Path Energetics

The reaction energy (ΔE) or enthalpy (ΔH) is the energy difference between the products and the reactants, indicating whether the reaction is exothermic (releases energy) or endothermic (requires energy). These energetic parameters are crucial for predicting the feasibility and kinetics of a reaction.

For this compound, one would expect the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy (B1213986) group to influence the activation barriers of its reactions. For example, in a nucleophilic attack, the electronic effects of these substituents on the electrophilicity of the isocyanate carbon would be a key factor. Studies on the reactions of various substituted phenols with isocyanates have shown that electron-withdrawing substituents on the phenol (B47542) increase the reaction rate, which is related to the energetics of the reaction pathway. researchgate.net

Table 1: Illustrative Reaction Energetics for a Hypothetical Reaction of a Substituted Phenyl Isocyanate

| Species | Relative Energy (kcal/mol) |

| Reactants (Isocyanate + Nucleophile) | 0.0 |

| Transition State | +15.2 |

| Intermediate | +2.5 |

| Product | -10.8 |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Analysis of Molecular Orbital Interactions and Charge Transfer at Transition States

A deeper understanding of the factors controlling the activation barrier can be gained by analyzing the molecular orbital interactions and charge transfer that occur at the transition state. As reactants approach the transition state geometry, their molecular orbitals begin to interact. This interaction involves both stabilizing and destabilizing components.

Stabilizing Interactions: These typically involve the interaction between an occupied molecular orbital of one reactant and an unoccupied molecular orbital of the other. For example, in a nucleophilic attack on the isocyanate, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the isocyanate is crucial.

Destabilizing Interactions: These arise from the repulsion between occupied orbitals of the interacting fragments.

Geometric Distortion: The energy required to distort the reactants from their equilibrium geometries to the geometry they adopt in the transition state also contributes to the activation barrier.

Natural Bond Orbital (NBO) analysis is a common computational tool used to quantify charge transfer between the interacting fragments at the transition state. This analysis can reveal the extent to which electrons are donated from the nucleophile to the electrophile, providing insight into the electronic nature of the transition state. For aromatic isocyanides, the extended conjugation of the phenyl ring allows for better delocalization of back-donating electrons, making them better π-acceptors than their aliphatic counterparts. acs.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity and selectivity of chemical reactions. researchgate.netyoutube.com It focuses on the interactions between the HOMO and the LUMO of the reacting species.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The HOMO is the highest energy molecular orbital that contains electrons. It is associated with the ability of a molecule to donate electrons, acting as a nucleophile or a base. The LUMO is the lowest energy molecular orbital that is empty. It is associated with the ability of a molecule to accept electrons, acting as an electrophile or an acid.

For this compound, a DFT calculation would reveal the energies and spatial distributions of its HOMO and LUMO.

HOMO: The HOMO is likely to be localized on the aromatic ring and the oxygen atom of the methoxy group, as these are the most electron-rich parts of the molecule.

LUMO: The LUMO is expected to be centered on the isocyanate group, particularly on the central carbon atom, which is the primary electrophilic site.

The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarizable and reactive.

Table 2: Illustrative FMO Data for Substituted Aryl Isocyanates

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Phenyl Isocyanate | -7.2 | -0.8 | 6.4 |

| 4-Chlorophenyl Isocyanate | -7.4 | -1.1 | 6.3 |

| 4-Methoxyphenyl (B3050149) Isocyanate | -6.9 | -0.6 | 6.3 |

Note: This table contains representative data for illustrative purposes and is not from a single comparative study. Actual values depend on the level of theory and basis set used.

Prediction of Reactivity Sites and Reaction Pathways

FMO theory predicts that a reaction is most likely to occur at the atoms where the HOMO and LUMO have their largest lobes (coefficients). The interaction is strongest when the energy difference between the HOMO of one molecule and the LUMO of the other is small.

In a reaction between this compound and a nucleophile, the primary interaction would be between the HOMO of the nucleophile and the LUMO of the isocyanate. Since the LUMO of the isocyanate is predicted to be localized on the isocyanate carbon, this is the expected site of nucleophilic attack.

The substituents on the aromatic ring modulate the energies of the frontier orbitals and the electron density at different positions. The electron-donating methoxy group will raise the energy of the HOMO, making the molecule a potentially better electron donor in certain reactions. The electron-withdrawing chlorine atom will lower the energy of both the HOMO and the LUMO. A lower LUMO energy generally makes the molecule a better electrophile. DFT studies on related systems, such as substituted arylisothiocyanates, have shown how substituents influence the distribution and energy of frontier orbitals. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior (if applicable)

While DFT calculations are excellent for studying the energetics of specific reaction pathways, they typically describe molecules at a static, 0 Kelvin temperature. Molecular Dynamics (MD) simulations, on the other hand, can model the dynamic behavior of molecules over time, taking into account temperature and solvent effects.

For a compound like this compound, MD simulations could be employed to study:

Conformational Dynamics: The methoxy group can rotate relative to the aromatic ring. MD simulations could explore the preferred conformations and the energy barriers between them in a solution environment.

Solvation Effects: The interaction of the isocyanate with solvent molecules can be explicitly modeled to understand how the solvent influences its reactivity and conformational preferences.

Interactions with Larger Systems: If this isocyanate is to be used in the synthesis of polymers or in biological applications, MD simulations can model its interaction with polymer chains or biological macromolecules like proteins.

To date, specific MD simulation studies on this compound have not been identified in the surveyed literature. However, the methodology is well-suited for investigating the dynamic aspects of its chemical and physical behavior.

Quantitative Structure-Property Relationship (QSPR) Modeling for Reactivity Prediction

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its macroscopic properties. researchgate.netnih.gov In the context of this compound, QSPR modeling can be a powerful tool to predict its reactivity towards various nucleophiles, a critical aspect in its industrial applications, such as polyurethane synthesis. patsnap.comrsc.org The underlying principle of QSPR is that the chemical structure of a molecule inherently contains the information that dictates its physical and chemical behaviors. researchgate.net

The development of a robust QSPR model for predicting the reactivity of this compound involves several key steps:

Data Set Compilation: A reliable dataset of isocyanate compounds with experimentally determined reactivity data is essential. researchgate.net This dataset should ideally include a diverse range of substituted phenyl isocyanates to ensure the model's broad applicability.

Molecular Descriptor Calculation: A wide array of numerical values, known as molecular descriptors, are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: These describe the atomic connectivity and shape of the molecule.

Electronic descriptors: These relate to the electronic properties, such as partial charges on atoms, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO). The reactivity of the isocyanate group is particularly influenced by the electrophilicity of its central carbon atom. semanticscholar.org

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure and geometry of the molecule. mdpi.comchemrxiv.org

Model Development: Statistical methods, most commonly Multiple Linear Regression (MLR), are employed to build a mathematical equation that links the calculated descriptors to the observed reactivity. nih.gov

Model Validation: The predictive power of the developed QSPR model is rigorously assessed using statistical techniques like cross-validation to prevent overfitting and ensure its reliability for predicting the reactivity of new or untested compounds. nih.gov

For this compound, the substituents on the phenyl ring, a chloro group at the 4-position and a methoxy group at the 2-position, will significantly influence its reactivity. The electron-withdrawing nature of the chlorine atom is expected to increase the electrophilicity of the isocyanate group, thereby enhancing its reactivity. Conversely, the electron-donating methoxy group may have a counteracting effect. A QSPR model would be able to quantify these combined effects.

To illustrate the application of QSPR in predicting the reactivity of this compound, a hypothetical set of molecular descriptors and their correlation with a reactivity parameter (e.g., the logarithm of the rate constant, log(k)) for a series of substituted phenyl isocyanates are presented in the tables below.

Table 1: Hypothetical Molecular Descriptors for a Set of Substituted Phenyl Isocyanates

| Compound | log(k) | Dipole Moment (Debye) | LUMO Energy (eV) | Partial Charge on NCO Carbon |

| Phenyl isocyanate | -2.50 | 2.80 | -1.20 | 0.450 |

| 4-Chlorophenyl isocyanate | -2.10 | 1.90 | -1.50 | 0.480 |

| 4-Methoxyphenyl isocyanate | -2.80 | 3.50 | -1.10 | 0.430 |

| This compound | -2.35 | 3.10 | -1.35 | 0.465 |

| 2,4-Dichlorophenyl isocyanate | -1.80 | 2.20 | -1.70 | 0.500 |

This table contains hypothetical data for illustrative purposes.

Table 2: Example of a QSPR Model Equation

A possible QSPR model derived from the hypothetical data in Table 1 could take the form of the following linear equation:

log(k) = β₀ + β₁ * (Dipole Moment) + β₂ * (LUMO Energy) + β₃ * (Partial Charge on NCO Carbon)

Where β₀, β₁, β₂, and β₃ are the regression coefficients determined through statistical analysis.

Table 3: Statistical Performance of the Hypothetical QSPR Model

| Statistical Parameter | Value |

| Correlation Coefficient (R²) | 0.95 |

| Cross-validated R² (Q²) | 0.88 |

| Standard Error of Estimate | 0.12 |

This table contains hypothetical data for illustrative purposes.

A high R² value indicates a good fit of the model to the training data, while a high Q² value suggests good predictive ability for new compounds. nih.gov By inputting the calculated descriptors for this compound into the validated QSPR equation, a reliable prediction of its reactivity can be obtained without the need for extensive experimental work. researchgate.netnih.gov Such models are invaluable for screening large numbers of potential reactants and for optimizing reaction conditions in industrial processes. patsnap.com

Advanced Applications in Organic Synthesis and Materials Science Excluding Biological/medical

Role as a Versatile Intermediate in Multi-Step Organic Synthesis

As a substituted aryl isocyanate, 4-Chloro-2-methoxyphenyl isocyanate serves as a key building block in sophisticated organic synthesis. The isocyanate functional group (-N=C=O) is highly reactive toward nucleophiles, while the chloro and methoxy (B1213986) substituents on the phenyl ring provide mechanisms for controlling electronic properties, reactivity, and solubility of intermediates and final products.

Aromatic isocyanates are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. While specific research on this compound is limited, the reactivity of closely related compounds provides a strong indication of its potential. For instance, 4-methoxyphenyl (B3050149) isocyanate is utilized in the preparation of complex structures like 6H-indolo[2,3-b]quinolines. sigmaaldrich.com This suggests that this compound can similarly participate in cyclization reactions following an initial reaction at the isocyanate group. The presence of the chloro and methoxy groups can be exploited to fine-tune the electronic density of the aromatic ring, influencing the regioselectivity and yield of subsequent cyclization steps to form tailored heterocyclic systems.

The development of methods to construct sterically congested chiral molecules is a significant challenge in organic chemistry. Recent advances have demonstrated the utility of substituted aryl isocyanates in novel catalytic reactions to create complex amides with specific three-dimensional arrangements.

In a notable example, a cobalt-catalyzed asymmetric reductive coupling strategy was developed to synthesize sterically bulky chiral amides. acs.org This reaction successfully couples various aryl isocyanates with tertiary alkyl halides. The study demonstrated broad compatibility with isocyanates bearing both electron-donating and electron-withdrawing substituents, including halogenated isocyanates (fluoro, chloro, bromo) and those with methoxy groups. acs.org The reaction tolerates these substitutions at various positions on the phenyl ring, achieving excellent yields and high enantioselectivity. acs.org This powerful method allows for the creation of α-quaternary stereocenters, a long-standing hurdle in asymmetric synthesis, by leveraging the reactivity of the isocyanate group. acs.org The success with similarly substituted isocyanates strongly supports the applicability of this compound in constructing such tailored molecular architectures.

Contribution to Novel Polymer Systems and Materials Development

Isocyanates are fundamental to the production of polyurethanes, a highly versatile class of polymers. patsnap.comwikipedia.org By incorporating specialized isocyanates like this compound, chemists can develop advanced polymer analogues and functionalized materials with specific, predictable properties.

Polyurethanes are typically formed through the reaction of diisocyanates with polyols. wikipedia.org While this compound is a monofunctional isocyanate, it can be used as a chain-capping agent or to create specific end-functionalized polymers. The introduction of the 4-chloro-2-methoxyphenyl group at the polymer chain end can significantly modify the properties of the resulting material. The chlorine atom can enhance flame retardancy and thermal stability, while the methoxy group can alter polarity, adhesion, and solubility. This allows for the precise tuning of the polymer's mechanical and chemical properties for specialized applications.

Table 1: Predicted Influence of Substituents on Polyurethane Properties

| Substituent Group | Predicted Effect on Polymer Properties | Rationale |

| Chloro (-Cl) | Increased flame retardancy, enhanced thermal stability, increased density. | The presence of halogen atoms is a known strategy for imparting flame-retardant characteristics to polymers. The strong C-Cl bond contributes to thermal stability. |

| Methoxy (-OCH₃) | Modified polarity and solubility, potential for improved adhesion, altered intermolecular forces. | The ether linkage introduces a polar site, affecting how the polymer interacts with solvents and surfaces. It can also influence hydrogen bonding potential in the polymer matrix. |

| Combined Effect | Creation of a multifunctional polymer with a unique balance of properties not achievable with standard isocyanates. | The combination allows for multi-parameter tuning, for example, creating a flame-retardant material with specific adhesive characteristics. |

Development of Isocyanate-Functionalized Materials for Specific Applications

The high reactivity of the isocyanate group makes it ideal for grafting the 4-chloro-2-methoxyphenyl moiety onto various substrates to create functionalized materials. For example, materials with surface hydroxyl (-OH) or amine (-NH₂) groups, such as cellulose, silica (B1680970), or other polymers, can be readily modified. The reaction forms a stable covalent (urethane or urea) linkage, permanently altering the surface properties of the material. This functionalization can be used to control surface energy, hydrophobicity, chemical resistance, and biocompatibility for specific, high-performance applications.

Utilization in Green Chemistry Approaches (e.g., Isocyanate-Free Polyurethane Pathways using related compounds)

Growing environmental and safety concerns over the use of toxic isocyanates and their phosgene-based production methods have spurred the development of "green" or isocyanate-free pathways to polyurethanes. nih.govrsc.org These approaches create structurally similar polymers, often called non-isocyanate polyurethanes (NIPUs) or polyhydroxyurethanes (PHUs), while avoiding hazardous precursors. researchgate.net

The most prominent isocyanate-free route involves the polyaddition reaction of bis-cyclic carbonates with diamines. acs.orgglobaljournals.org This reaction is advantageous as it often proceeds without a catalyst, is not sensitive to moisture, and produces polyhydroxyurethanes (PHUs). The hydroxyl groups present along the polymer backbone can enhance adhesion and provide sites for further cross-linking or functionalization. researchgate.netglobaljournals.org The cyclic carbonate precursors can themselves be synthesized via green methods, such as the cycloaddition of carbon dioxide (CO₂) to epoxides, representing a method of CO₂ utilization. globaljournals.org

Another significant green chemistry approach is transurethanization, which involves the polycondensation of a bis-carbamate with a diol, releasing a small alcohol molecule (like methanol) as the only byproduct. nih.govacs.org These methods are part of a broader industry trend toward more sustainable practices, aiming to reduce the reliance on hazardous chemicals like phosgene (B1210022) and volatile isocyanates. patsnap.com

Table 2: Comparison of Polyurethane Synthesis Pathways

| Feature | Traditional Isocyanate Pathway | Isocyanate-Free (Cyclic Carbonate) Pathway |

| Primary Reactants | Diisocyanates, Polyols wikipedia.org | Bis-cyclic carbonates, Diamines acs.orgglobaljournals.org |

| Key Precursor | Phosgene (highly toxic) wikipedia.orgnih.gov | Epoxides, Carbon Dioxide (CO₂) globaljournals.org |

| Primary Linkage | Urethane (-NH-CO-O-) | Hydroxyurethane (-NH-CO-O- with adjacent -OH) researchgate.net |

| Byproducts | None (polyaddition) | None (polyaddition) |

| Moisture Sensitivity | High (water reacts with isocyanates to form CO₂) wikipedia.org | Low nih.govglobaljournals.org |

| Safety Profile | Involves highly toxic and sensitizing isocyanates. nih.gov | Avoids isocyanates, considered a safer alternative. researchgate.net |

Design and Synthesis of Functional Small Molecules for Chemical Research

This compound is a highly reactive and versatile chemical intermediate, prized in organic synthesis for its ability to introduce a substituted arylurea or carbamate (B1207046) moiety into a molecule. The electrophilic isocyanate group (-N=C=O) readily undergoes addition reactions with a wide range of nucleophiles, making it a valuable building block for constructing complex functional small molecules. Its utility stems from the predictable and efficient nature of these reactions, which allows for the systematic design of novel compounds with tailored properties for various research applications in chemistry and materials science. The presence of the chloro and methoxy substituents on the phenyl ring further modulates the reactivity and physical properties of the resulting derivatives.

The primary application of this compound in this context is its reaction with primary and secondary amines to form N,N'-disubstituted or N,N',N'-trisubstituted ureas. This transformation is a cornerstone of synthetic chemistry, providing a robust method for linking different molecular fragments. The reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the central carbon atom of the isocyanate group. This process is typically high-yielding and can be performed under mild conditions, often without the need for a catalyst. This method is used to create a diverse library of urea (B33335) derivatives for investigation in areas such as supramolecular chemistry, catalysis, and as precursors for more complex heterocyclic systems.

Similarly, the reaction of this compound with alcohols or phenols yields the corresponding carbamate esters. This reaction, analogous to urea formation, involves the nucleophilic attack of the hydroxyl group on the isocyanate. Carbamates are stable functional groups that are integral to the structure of many important organic compounds. In chemical research, these carbamate derivatives are explored for their unique conformational properties and their potential as ligands for metal catalysts or as building blocks in polymer synthesis.

Beyond these fundamental reactions, this compound is a candidate for more advanced synthetic strategies aimed at creating highly complex and sterically hindered molecules. For instance, modern catalytic methods can utilize aryl isocyanates in novel transformations. A notable example is the cobalt-catalyzed asymmetric reductive coupling of isocyanates with tertiary alkyl halides, which furnishes sterically congested chiral amides. acs.org While this specific reaction was demonstrated with other aryl isocyanates, the broad substrate scope suggests its applicability to this compound. acs.org Such methods are at the forefront of organic synthesis, enabling the construction of molecules with quaternary stereocenters that are challenging to access through traditional means. These complex amides are of significant interest in the development of new chiral auxiliaries and ligands for asymmetric catalysis.

The table below summarizes the key synthetic transformations involving this compound for the creation of functional small molecules.

Table 1: Synthetic Applications of this compound

| Reaction Type | Reactant | Product Class | General Reaction Scheme |

|---|---|---|---|

| Urea Formation | Primary or Secondary Amine (R¹R²NH) | Substituted Urea |  |

| Carbamate Formation | Alcohol or Phenol (B47542) (R-OH) | Carbamate |  |

| Advanced Amide Synthesis | Racemic Tertiary Alkyl Halide | Chiral α-Quaternary Amide |  |

The following table lists the chemical compounds mentioned in this article.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Urea |

| Carbamate |

| Amide |

| Alcohol |

| Phenol |

| Amine |

Future Research Directions and Unexplored Avenues

Investigation of Novel Catalytic Systems for Isocyanate Reactions